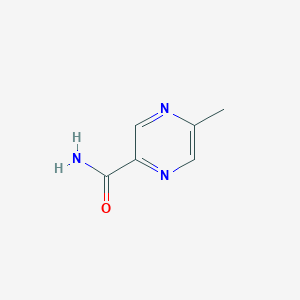

5-Methylpyrazine-2-carboxamide

Description

The exact mass of the compound 5-Methylpyrazine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylpyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBQCUZBVHFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374999 | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-57-3 | |

| Record name | 5-Methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5521-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-Methylpyrazine-2-carboxamide from 5-Methylpyrazine-2-carboxylic Acid

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction

5-Methylpyrazine-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The amide counterpart, 5-methylpyrazine-2-carboxamide, is a significant scaffold in medicinal chemistry, notably explored in the development of anti-tubercular agents.[3] This guide provides a comprehensive technical overview of the synthetic conversion of 5-methylpyrazine-2-carboxylic acid to 5-methylpyrazine-2-carboxamide, focusing on robust methodologies, mechanistic insights, and practical considerations for laboratory and scale-up applications.

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium carboxylate salt.[4][5] Therefore, the synthesis necessitates the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, facilitating nucleophilic attack by ammonia. This guide will detail two primary, industry-standard pathways for this transformation: the formation of an acyl chloride intermediate using thionyl chloride and the use of modern peptide coupling agents.

PART 1: Strategic Considerations in Synthetic Route Selection

Choosing the appropriate synthetic strategy depends on factors such as scale, cost, substrate sensitivity, and desired purity. Below is a comparative analysis of the two main approaches.

| Parameter | Method 1: Thionyl Chloride (Acyl Chloride Route) | Method 2: Coupling Agents (e.g., EDC, T3P) |

| Reagent Cost | Generally lower cost, suitable for large-scale synthesis. | Higher cost, often used for smaller scale or high-value products. |

| Reaction Conditions | Can require heating (reflux); generates corrosive HCl gas.[6] | Typically milder, often performed at room temperature.[7] |

| Safety & Handling | Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[8][9][10][11] Requires stringent safety protocols. | Reagents like EDC and T3P are generally less hazardous and easier to handle, though still require care.[12] |

| Byproducts | Gaseous SO₂ and HCl, which must be scrubbed. | Soluble byproducts (e.g., urea derivatives) that are removed during workup.[7][13] |

| Substrate Scope | Robust and widely applicable but can be harsh for sensitive functional groups. | Milder conditions are more suitable for complex molecules with acid-sensitive groups.[14][15] |

| Yield | Often provides high to excellent yields.[14] | Generally provides good to excellent yields.[7][12] |

PART 2: Method 1 - The Acyl Chloride Pathway via Thionyl Chloride

This classic and cost-effective method proceeds in two distinct stages: the activation of the carboxylic acid to an acyl chloride, followed by amidation with an ammonia source.

Stage 1: Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂), often in an inert solvent like toluene or dichloromethane (DCM), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction converts the hydroxyl group into a highly reactive acyl chloride.

Stage 2: Amidation

The crude or purified acyl chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent, to yield the final primary amide.

Detailed Experimental Protocol

Materials and Reagents:

-

5-Methylpyrazine-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)

-

Concentrated Ammonium Hydroxide (NH₄OH) (excess, ~5.0 eq)

-

Ice, deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and recrystallization (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to trap HCl and SO₂), add 5-methylpyrazine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Reagent Addition: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature. Caution: The reaction is exothermic and releases HCl gas.

-

Acyl Chloride Formation: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material). The solution should become clear.

-

Solvent Removal: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). This yields the crude 5-methylpyrazine-2-carbonyl chloride.

-

Amidation: Cool a separate flask containing concentrated ammonium hydroxide (5.0 eq) in an ice bath. Slowly and carefully add the crude acyl chloride (dissolved in a small amount of anhydrous solvent like THF or DCM) to the cold ammonium hydroxide solution with vigorous stirring. Caution: This reaction is highly exothermic.

-

Product Precipitation: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. The product, 5-methylpyrazine-2-carboxamide, will often precipitate as a solid.

-

Workup: Filter the solid product and wash it with cold water. If no solid precipitates, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 5-methylpyrazine-2-carboxamide.[16]

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established nucleophilic acyl substitution reaction.[4][6]

-

The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[17]

-

A chloride ion is eliminated, forming a chlorosulfite intermediate. This key step converts the poor leaving group (-OH) into a much better leaving group.[4][17]

-

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

-

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and a chloride ion.[17]

This process is entropically favored due to the formation of gaseous SO₂ and HCl (from the initial proton loss).[17]

Caption: Workflow for the Acyl Chloride Route.

PART 3: Method 2 - Amide Bond Formation via Coupling Agents

Modern coupling agents offer a milder alternative for amide synthesis, avoiding harsh reagents and conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Propylphosphonic Anhydride (T3P) are common choices.[7][12] This section focuses on the EDC/HOBt system, a widely used combination in pharmaceutical synthesis.[15]

EDC/HOBt Coupling

EDC is a water-soluble carbodiimide that activates the carboxylic acid.[13][18] 1-Hydroxybenzotriazole (HOBt) is often added as an auxiliary nucleophile to suppress side reactions and minimize potential racemization if chiral centers are present.[13][19]

Detailed Experimental Protocol

Materials and Reagents:

-

5-Methylpyrazine-2-carboxylic acid (1.0 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.1 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Anhydrous solvent, e.g., DMF or DCM

-

Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.1 eq) in anhydrous DMF.[18]

-

Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

-

Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion. Then, add DIPEA (2.5 eq) dropwise.[18]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Quenching: Quench the reaction by adding water.

-

Extraction: Dilute the mixture with ethyl acetate and wash successively with 1M HCl (to remove base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. The water-soluble EDC and its urea byproduct are largely removed during these aqueous washes.[13][18]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final product.

Mechanistic Rationale of EDC/HOBt Coupling

-

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[18]

-

HOBt Interception: This unstable intermediate is intercepted by the nucleophilic HOBt to form a more stable HOBt-ester. This step is crucial for preventing side reactions.[18]

-

Amidation: The amine (ammonia, generated in situ from ammonium chloride and base) performs a nucleophilic attack on the carbonyl carbon of the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[18]

Caption: Mechanism of EDC/HOBt-mediated amidation.

Conclusion

The synthesis of 5-methylpyrazine-2-carboxamide from its corresponding carboxylic acid is a fundamental transformation that can be achieved efficiently through several reliable methods. The choice between the robust, economical thionyl chloride route and the milder, more versatile coupling agent approach depends on the specific requirements of the project. For large-scale, cost-sensitive production, the acyl chloride pathway remains a viable option, provided that appropriate safety and environmental controls are in place. For high-value applications, complex substrates, or when milder conditions are paramount, methods utilizing coupling agents like EDC/HOBt offer superior control and ease of handling. Both pathways, when executed with care, provide reliable access to this important pharmaceutical intermediate.

References

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P

-

Deshmukh, R., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. (URL: [Link])

-

Prashantha, K., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

-

Rillema, D. P., et al. (2017). 5-Methylpyrazine-2-carboxamide. IUCrData. (URL: [Link])

- US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google P

-

Eureka | Patsnap. Preparation method of 5-methylpyrazine-2-carboxylic acid. (URL: [Link])

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (URL: [Link])

-

Pipzine Chemicals. 5-Methylpyrazine-2-Carboxylic Acid. (URL: [Link])

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. (URL: [Link])

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. (URL: [Link])

-

New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. (URL: [Link])

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. (URL: [Link])

-

The Good Scents Company. 5-methyl-2-pyrazine carboxylic acid. (URL: [Link])

-

Aapptec Peptides. Coupling Reagents. (URL: [Link])

-

Royal Society of Chemistry. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. (URL: [Link])

-

National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (URL: [Link])

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. (URL: [Link])

-

Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. (URL: [Link])

-

Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. (URL: [Link])

-

National Institutes of Health. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methylpyrazine-2-Carboxylic Acid: Properties, Uses, Safety & Supplier Information | High-Purity CAS 5521-55-1 China Manufacturer [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. rjpbcs.com [rjpbcs.com]

- 13. peptide.com [peptide.com]

- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazine-2-carboxamide

Introduction: The Significance of 5-Methylpyrazine-2-carboxamide in Pharmaceutical Research

5-Methylpyrazine-2-carboxamide, a substituted pyrazine derivative, is a molecule of significant interest within the pharmaceutical and life sciences sectors. The pyrazine carboxamide scaffold is a well-established pharmacophore, forming the core of several clinically important drugs. Derivatives of this class have demonstrated a wide spectrum of biological activities, including antimicrobial and antitubercular properties.[1][2][3] The physicochemical properties of 5-Methylpyrazine-2-carboxamide are paramount as they dictate its behavior in biological systems, influence its formulation into effective drug products, and guide its synthesis and purification. This guide provides a comprehensive overview of the core physicochemical characteristics of 5-Methylpyrazine-2-carboxamide, detailed experimental protocols for their determination, and insights into their implications for drug development.

Core Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of successful drug development. These parameters influence everything from solubility and absorption to stability and manufacturability. The key physicochemical properties of 5-Methylpyrazine-2-carboxamide are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇N₃O | [4] |

| Molar Mass | 137.14 g/mol | [4] |

| CAS Number | 5521-57-3 | |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 167-169 °C; Note: A conflicting value of 212 °C has also been reported, which may indicate the existence of polymorphs or impurities. | [4][5] |

| Solubility | Moderate solubility in water. | [4] |

| pKa (Predicted) | 14.12 ± 0.50 | |

| Stability | Stable under standard ambient conditions. | [4] |

A Note on Melting Point Discrepancy: The observed variation in the reported melting point warrants further investigation into the potential for polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points.[6][7][8][9][10]

Experimental Determination of Physicochemical Properties

The following section details robust, field-proven methodologies for the experimental characterization of 5-Methylpyrazine-2-carboxamide. The rationale behind each experimental choice is provided to offer a deeper understanding of the scientific principles at play.

Melting Point Determination via USP <741> Capillary Method

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range can suggest the presence of impurities or multiple crystalline forms. The United States Pharmacopeia (USP) <741> method is a standardized and widely accepted protocol for this determination.[11][12][13][14][15]

Experimental Protocol:

-

Sample Preparation: Finely powder the 5-Methylpyrazine-2-carboxamide sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.

-

Data Acquisition: Reduce the heating rate to 1°C per minute. Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This range is the melting point.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. This is a crucial parameter in drug development as it influences a compound's solubility, absorption, and interaction with biological targets at different pH values. Potentiometric titration is a highly accurate method for determining pKa.[16][17][18][19][20]

Experimental Protocol:

-

Solution Preparation: Prepare a solution of 5-Methylpyrazine-2-carboxamide of known concentration (e.g., 1 mM) in a suitable solvent system. The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[16]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first derivative of the titration curve to find the inflection point.[18]

Equilibrium Solubility Determination

Rationale: Solubility is a key determinant of a drug's bioavailability. The equilibrium solubility represents the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. The shake-flask method is a common and reliable technique for determining equilibrium solubility.[21][22][23][24][25]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Methylpyrazine-2-carboxamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the clear supernatant for the concentration of dissolved 5-Methylpyrazine-2-carboxamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its identity and providing information about its structure and electronic properties.

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.[26][27][28][29][30]

Experimental Protocol:

-

Sample Preparation: Mix a small amount (1-2 mg) of 5-Methylpyrazine-2-carboxamide with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

-

Pellet Formation: Place the powder in a pellet die and apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for structural elucidation.[31][32][33][34]

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of 5-Methylpyrazine-2-carboxamide (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[33] Ensure the sample is fully dissolved.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. It is also a valuable tool for quantitative analysis.[35][36][37][38]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of 5-Methylpyrazine-2-carboxamide in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

-

Analysis: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.

Hygroscopicity and Polymorphism Assessment

Rationale: The tendency of a solid to take up moisture from the atmosphere (hygroscopicity) can significantly impact its stability, flowability, and formulation.[][40][41][42][43] The existence of multiple crystalline forms (polymorphism) can affect a drug's solubility, bioavailability, and stability.[6][7][8][9][10]

Hygroscopicity Testing (Gravimetric Sorption Analysis):

-

Sample Preparation: Place a small, accurately weighed sample of 5-Methylpyrazine-2-carboxamide in the sample pan of a gravimetric sorption analyzer.

-

Analysis: Expose the sample to a range of controlled humidity levels at a constant temperature and monitor the change in mass over time.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm.

Polymorphism Screening (X-Ray Powder Diffraction - XRPD):

-

Sample Preparation: Prepare a finely powdered sample of 5-Methylpyrazine-2-carboxamide.

-

Analysis: Analyze the sample using an X-ray powder diffractometer. The resulting diffraction pattern is a unique fingerprint of the crystalline form.

-

Interpretation: Compare the obtained diffractogram with those of known polymorphs or use it to identify new crystalline forms.

Conclusion: A Foundation for Rational Drug Development

The physicochemical properties of 5-Methylpyrazine-2-carboxamide are integral to its potential as a pharmaceutical agent. This guide has provided a detailed overview of its key characteristics and the robust experimental methodologies required for their accurate determination. A thorough understanding of these properties, from melting point and solubility to spectral characteristics and solid-state behavior, provides the essential foundation for researchers and drug development professionals to advance this and similar molecules from the laboratory to clinical applications. The application of these principles ensures the development of safe, effective, and stable pharmaceutical products.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]

-

Eurofins. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Specac. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Crysforma. (n.d.). Polymorph screening. Retrieved from [Link]

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

-

PubMed. (n.d.). Estimation of uncertainty in pKa values determined by potentiometric titration. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

-

uspbpep.com. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

ResearchGate. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Technology Networks. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]

-

NIH. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Retrieved from [Link]

-

Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 5-Methylpyrazine-2-Carboxamide. Retrieved from [Link]

-

RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

RSC Publishing. (2024, March 13). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

Amazon S3. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (2025, August 10). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

- 1. jocpr.com [jocpr.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 4. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 5. 5-METHYL-PYRAZINE-2-CARBOXAMIDE ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. criver.com [criver.com]

- 8. rigaku.com [rigaku.com]

- 9. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 10. Polymorph screening [crysforma.com]

- 11. scribd.com [scribd.com]

- 12. thinksrs.com [thinksrs.com]

- 13. uspbpep.com [uspbpep.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. m.youtube.com [m.youtube.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 25. who.int [who.int]

- 26. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 27. shimadzu.com [shimadzu.com]

- 28. scienceijsar.com [scienceijsar.com]

- 29. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 30. pelletpressdiesets.com [pelletpressdiesets.com]

- 31. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

- 32. organomation.com [organomation.com]

- 33. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 34. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 35. longdom.org [longdom.org]

- 36. researchgate.net [researchgate.net]

- 37. scribd.com [scribd.com]

- 38. eu-opensci.org [eu-opensci.org]

- 40. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 41. alfachemic.com [alfachemic.com]

- 42. asiapharmaceutics.info [asiapharmaceutics.info]

- 43. pharmainfo.in [pharmainfo.in]

5-Methylpyrazine-2-carboxamide CAS number and supplier

An In-Depth Technical Guide to 5-Methylpyrazine-2-carboxamide for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-Methylpyrazine-2-carboxamide, a key heterocyclic compound for professionals in drug discovery and chemical research. We will explore its fundamental properties, synthesis, analytical validation, and commercial availability, offering expert insights into its application.

Core Compound Identity and Physicochemical Properties

5-Methylpyrazine-2-carboxamide is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1] This core structure is a common scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1] The compound's formal IUPAC name is 5-methylpyrazine-2-carboxamide, and its unique Chemical Abstracts Service (CAS) number is 5521-57-3 .[2][3][4][5]

Key physicochemical data are summarized below for quick reference. Proper storage involves keeping the compound in a dark, dry, and well-sealed container at room temperature to prevent degradation.[2]

| Property | Value | Source |

| CAS Number | 5521-57-3 | [2][4][5] |

| Molecular Formula | C₆H₇N₃O | [2][5] |

| IUPAC Name | 5-methyl-2-pyrazinecarboxamide | [2] |

| Molecular Weight | 137.14 g/mol | N/A |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature, sealed, dry, dark place | [2] |

| InChI Key | OYBQCUZBVHFPBU-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 5-Methylpyrazine-2-carboxamide is most commonly achieved via the amidation of its precursor, 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1). This transformation is a staple in organic synthesis and involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes a reliable method for preparing the target amide from the corresponding carboxylic acid. The choice of thionyl chloride (SOCl₂) as the activating agent is based on its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.

Step 1: Activation of Carboxylic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approx. 76°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Rationale: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. Refluxing ensures the reaction goes to completion.

-

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylpyrazine-2-carbonyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise while stirring vigorously. Maintain the temperature below 10°C.

-

Rationale: The reaction is highly exothermic. Low-temperature addition controls the reaction rate and minimizes side reactions. The lone pair on the nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the product into a solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Methylpyrazine-2-carboxamide.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Methylpyrazine-2-carboxamide.

Analytical Quality Control

Ensuring the purity and identity of 5-Methylpyrazine-2-carboxamide is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Analysis by Reverse-Phase HPLC

This method provides a robust baseline for analyzing the final product.

-

System Preparation:

-

Column: C18, 5 µm, 4.6 x 150 mm.[6]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample.

-

Run a gradient elution as described in the table below.

-

Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main product peak.

-

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Applications in Drug Development and Medicinal Chemistry

Pyrazine-containing compounds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as bioisosteres for other aromatic systems. The precursor, 5-Methylpyrazine-2-carboxylic acid, is a vital intermediate in the synthesis of major drugs, including the antidiabetic agent Glipizide and the lipid-lowering drug Acipimox.[7]

5-Methylpyrazine-2-carboxamide itself serves as a valuable scaffold for building more complex molecules. The carboxamide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This makes it an attractive starting point for developing libraries of compounds to screen for various biological activities, such as anti-tubercular, anti-inflammatory, and anti-viral effects.[1][8][9] For instance, derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.[9]

Logical Relationship Diagram

Caption: Role of 5-Methylpyrazine-2-carboxamide in drug discovery.

Commercial Sourcing and Availability

5-Methylpyrazine-2-carboxamide is commercially available from several chemical suppliers that specialize in research chemicals and building blocks for synthesis. When sourcing this compound, it is essential to verify the purity and request a Certificate of Analysis (CoA) to ensure it meets the requirements of your research.

| Supplier | Product Link | Notes |

| Sigma-Aldrich (via Ambeed) | Offers various quantities (e.g., 250 mg, 1 g, 5 g) with stated 98% purity.[2] | |

| Oakwood Chemical | Lists the compound under catalog number 020121.[5] | |

| Bouling Chemical Co., Ltd. | Manufacturer based in China, offering various packaging sizes.[10] | |

| VEGSCI Inc. | A supplier of natural ingredients and chemical products.[11] |

References

-

5-Methylpyrazine-2-Carboxamide: Chemical Properties, CAS 120-94-5 & Suppliers. Bouling Chemical Co., Limited. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

-

5-methyl-2-pyrazine carboxylic acid. Suyog Life Sciences Pvt. Ltd. [Link]

-

5-Methyl-pyrazine-2-carboxamide. Oakwood Chemical. [Link]

-

Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

(PDF) 5-Methylpyrazine-2-carboxamide. ResearchGate. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methylpyrazine-2-carboxamide | 5521-57-3 [sigmaaldrich.com]

- 3. 5-Methylpyrazine-2-carboxylic acid - (Pyrazines|Pyrazines):Koei Chemical Co., Ltd [koeichem.com]

- 4. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3 [amp.chemicalbook.com]

- 5. 5-Methyl-pyrazine-2-carboxamide [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 11. zh.veg-sci.com [zh.veg-sci.com]

A Technical Guide to the Biological Activity of 5-Methylpyrazine-2-carboxamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine carboxamide scaffold represents a cornerstone in modern medicinal chemistry, most notably exemplified by the first-line antituberculosis agent, Pyrazinamide (PZA). The strategic modification of this core structure, particularly through the introduction of a methyl group at the 5-position, has unlocked a new generation of derivatives with a broadened and, in some cases, enhanced spectrum of biological activity. This guide provides a comprehensive technical overview of 5-Methylpyrazine-2-carboxamide derivatives, synthesizing current research to offer field-proven insights for drug discovery and development professionals. We will dissect their synthesis, explore their primary antitubercular mechanism, and venture into their emerging roles as broad-spectrum antimicrobial and potential anticancer agents. This document is structured to explain not just the experimental outcomes but the causal logic behind the scientific methodologies, providing a self-validating framework for future research and application.

Section 1: The Pyrazine Carboxamide Scaffold: A Privileged Structure

The Significance of the Pyrazine Ring in Medicinal Chemistry

The pyrazine ring, a diazine heterocycle, is considered a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for drug development.

Pyrazinamide: The Progenitor and Its Antitubercular Legacy

Pyrazinamide (pyrazine-2-carboxamide) is a critical component of short-course tuberculosis chemotherapy.[1] Its importance lies in its sterilizing effect, particularly against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic intracellular environments, such as within macrophages.[2] PZA is a prodrug, meaning it requires bioactivation within the bacterium to exert its effect.[3] This activation is a key step that has been a focal point for the development of next-generation derivatives.

The Rationale for 5-Methyl Substitution: A Structure-Activity Relationship (SAR) Perspective

The addition of a methyl group at the 5-position of the pyrazine ring is a deliberate chemical modification intended to modulate the molecule's physicochemical properties. This substitution can influence lipophilicity, electronic distribution, and steric profile, which in turn affects target binding, membrane permeability, and metabolic stability. Research has indicated that the 5-methyl substitution plays a distinct role in enhancing the antitubercular activity of certain derivatives compared to the unsubstituted parent compound.[4]

Section 2: Synthesis Strategies and Methodologies

Core Synthesis Pathway: From Carboxylic Acid to Bioactive Derivative

The synthesis of 5-Methylpyrazine-2-carboxamide derivatives is typically achieved through a robust and scalable multi-step process. The foundational logic is to activate the carboxylic acid group of the starting material, 5-methylpyrazine-2-carboxylic acid, to facilitate amide or hydrazide bond formation. A common and effective strategy involves converting the carboxylic acid into a more reactive intermediate, such as an ester or an acid chloride, which can then be coupled with a desired amine or hydrazine.[5][6]

Detailed Experimental Protocol: Synthesis of Substituted Phenylmethylidene-5-methylpyrazine-2-carbohydrazide

This protocol, adapted from established methodologies, outlines a reliable three-step synthesis for creating a library of diverse derivatives.[4][7]

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic acid

-

Dissolve 5-Methylpyrazine-2-carboxylic acid (0.1 M) in an excess of methanol (2.0 M).

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the mixture for 24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure to yield 5-methylethylpyrazinoate.

Step 2: Formation of 5-Methylpyrazine-2-carbohydrazide

-

To the crude ester from Step 1, add hydrazine hydrate (3 M, 99-100%).

-

Reflux the mixture for 8 hours.

-

Concentrate the product under reduced pressure and cool.

-

Collect the resulting solid, wash with cold water, and recrystallize from 95% ethanol to yield pure 5-methylpyrazine-2-carbohydrazide.

Step 3: Condensation with Aromatic Aldehydes

-

Prepare a solution of the desired substituted aromatic aldehyde (0.05 M) in ethanol.

-

Add this solution to a solution of 5-methylpyrazine-2-carbohydrazide (0.05 M) in 10 mL of ethanol.

-

Reflux the mixture for 4 hours.

-

After cooling, filter the precipitate, dry it, and recrystallize from aqueous ethanol to obtain the final phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivative.[4]

Workflow Visualization: Synthesis of 5-Methylpyrazine-2-carboxamide Derivatives

Caption: General synthetic workflow for producing 5-methylpyrazine-2-carbohydrazide derivatives.

Section 3: Antitubercular Activity: The Primary Frontier

Mechanism of Action: Inherited and Novel Pathways

The antitubercular activity of 5-methylpyrazine-2-carboxamide derivatives is rooted in the mechanism established by pyrazinamide, but with potential for novel interactions.

-

Prodrug Activation: Like PZA, these derivatives are believed to function as prodrugs. They enter the M. tuberculosis bacillus and are hydrolyzed by a bacterial enzyme, pyrazinamidase (encoded by the pncA gene), into their active acidic form, pyrazinoic acid (POA) or its methyl-substituted analogue.[1][3] This conversion is pH-dependent and is most efficient in the acidic environment where the bacteria often reside.[8]

-

Inhibition of Fatty Acid Synthase I (FAS-I): The active POA moiety is a known inhibitor of the mycobacterial fatty acid synthase I (FAS-I) enzyme.[2][3] FAS-I is essential for the synthesis of mycolic acids, which are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall. Disruption of this pathway compromises cell wall integrity, leading to bacterial death.

-

Disruption of Membrane Energetics: The accumulation of the acidic form of the drug inside the bacterium disrupts membrane potential and inhibits membrane transport functions.[9] This collapse in membrane energetics interferes with the cell's ability to generate energy and transport essential nutrients, contributing significantly to the drug's sterilizing effect.[9]

Diagram: Antitubercular Mechanism of Action

Caption: Activation and primary targets of pyrazine carboxamide derivatives in M. tuberculosis.

In Vitro Efficacy: A Comparative Analysis

Numerous studies have demonstrated the potent antitubercular activity of 5-methylpyrazine-2-carboxamide derivatives. Several compounds have shown efficacy equal to or greater than the standard drugs, pyrazinamide and isoniazid.

| Compound ID | Derivative Structure/Substitution | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| PZA (Standard) | - | 12.5 - 25 | [10][11] |

| INH (Standard) | - | ~0.2 | [4] |

| PM 14 | N'-{[4-dimethylamino) phenyl] methylidene} | 10-50 (Reported as more sensitive than PZA) | [4] |

| S7-13 | 5-methoxypyrazine-2-carboxamide derivative | 1.6 | [10][12] |

| S7-26 | 5-methoxypyrazine-2-carboxamide derivative | 6.25 | [10][12] |

| Compound 21 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl) | 1.56 | [13] |

| Compound 30 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | [13] |

Experimental Protocol: Evaluating Antitubercular Activity using Resazurin Microtiter Assay (MABA)

This assay is a widely used, reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

-

Preparation: Use sterile 96-well microtiter plates. Add 100 µL of Middlebrook 7H9 broth to each well.

-

Compound Dilution: Serially dilute the test compounds in the wells to achieve a range of final concentrations.

-

Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to a McFarland standard of 1.0) to each well. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Indicator Addition: Add 30 µL of Resazurin solution to each well and re-incubate for 24-48 hours.

-

Reading: A color change from blue (Resazurin) to pink (Resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).[10]

Section 4: Broad-Spectrum Antimicrobial Potential

While antitubercular activity is the primary focus, the 5-methylpyrazine-2-carboxamide scaffold exhibits a broader range of antimicrobial properties.

Antibacterial Activity Beyond Mycobacteria

Studies have shown that these derivatives possess activity against various Gram-positive and Gram-negative bacteria.[6] One study synthesizing novel piperazine derivatives of pyrazine-2-carboxylic acid found that the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity, with molecular docking studies suggesting inhibition of GlcN-6-P synthase as a potential mechanism.[14] Generally, potency appears to be higher against Gram-positive strains.[15]

Antifungal Properties

The antifungal potential of these derivatives has also been explored. Screening against pathogenic fungi such as Aspergillus niger and Candida albicans has shown moderate activity for some derivatives, indicating that the scaffold could be a starting point for the development of novel antifungal agents.[6]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This is a standard preliminary method to assess broad-spectrum antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the agar surface.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a solvent control and a standard antibiotic/antifungal control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 25°C for 48h for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[15]

Section 5: Emerging Frontiers: Anticancer Activity

Rationale for Anticancer Investigation of Carboxamides

The carboxamide functional group is a key feature in numerous approved anticancer drugs.[16] Its ability to form strong hydrogen bonds allows it to interact with key biological targets like kinases and other enzymes involved in cell proliferation. The structural flexibility and favorable pharmacokinetic properties of the carboxamide linkage make it a highly valuable moiety in oncology drug design.[16]

Preliminary Findings and Mechanistic Hypotheses

While research into the specific anticancer activity of 5-methylpyrazine-2-carboxamide derivatives is still nascent, related studies provide a strong rationale for their investigation.

-

Pyrazinamide Metal Complexes: Metal complexes of the parent drug, pyrazinamide, have been synthesized and evaluated against human cancer cell lines, including SNB-19 (glioblastoma) and HCT-15 (colon cancer). While the initial study found low toxicity, it established a precedent for evaluating this scaffold in an oncology context.[17]

-

Related Carboxamide Derivatives: Studies on other classes of carboxamides, such as N-substituted 1H-indole-2-carboxamides, have demonstrated significant antiproliferative activity against various cancer cell lines, including K-562 (leukemia) and HCT-116 (colon cancer), with IC₅₀ values in the sub-micromolar range.[16] These findings suggest that the pyrazine carboxamide core could similarly be directed toward oncogenic targets.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined.[16]

Section 6: Conclusion and Future Directions

5-Methylpyrazine-2-carboxamide derivatives represent a highly promising and versatile class of bioactive compounds. Building upon the established success of pyrazinamide, these derivatives have demonstrated superior antitubercular activity, attributable to favorable modulations in their physicochemical properties. Furthermore, emerging evidence of their broad-spectrum antimicrobial and potential anticancer activities opens exciting new avenues for research.

Future work should focus on:

-

Lead Optimization: Systematically exploring substitutions on both the pyrazine and pendant rings to further enhance potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise mechanisms behind their antibacterial and anticancer effects.

-

In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The foundation of knowledge surrounding this scaffold is robust, and with targeted, mechanism-driven research, 5-methylpyrazine-2-carboxamide derivatives hold significant potential to yield next-generation therapeutics for infectious diseases and oncology.

References

- ChemicalBook. Mechanism of action of Pyrazinamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtXJfV2mmZ0Nq5EeoxMEpM4R8bDHD7OYvUGTLaTmgTnKZfm8_Fe15tf13E3WNmHnKFJcA_D_PXfW5f97q7nWqWZW7eWXsym0bPT6thXxC7A6NPPSyyzmm7f41RukoGDUzHRwUYVNs6a48KLuYYVyeQUMtjRff4MmBySRmAsamB6N9F7DmsQXQ=]

- Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. J Antimicrob Chemother, 52(5), 790-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAsqYgFFelLxHTSxYQ6SviUCfwdD7jymWgKnEa3Sm26701K1llx80PIQvZkyjemkQFbGhKBswIKT0gjqEbQhxDLpetSHoJMwUonziLFH1VfYxOD5WM2BUxF60-pVMCfiLeM6sl]

- Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDkCDH3MeF9ErkjsIf8G480HzphI-4sRQPWhYWIAv3S0bnBuBIooUh97y5J-vMc_23PTzNxS3J3eKCUrj1qsdqTEkPcTEKICg-gQuvB5SZ4KYDktFFCmm3EsHPin4XquOetrnFobIQi0OEuZOeEXrJrkQludbHzZtwZox9mubA6n7KPc=]

- Guidechem. (Date not available). What is the Mechanism of Action of Pyrazinamide in Tuberculosis Treatment? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExm_BQUlo5bkwp1IXpb3Sw-jnSOM3sy-nc_0QO2YTq9lWxeS8YPBzqXNYTPFAQfnKrUbPijGbPtlkvqc8AMfIzVPZ-U0QFLIdXOkcpWKgFs2Fiv6b2m21-jlbPbuLu09x9tpv6dsbJNDIdtMf1bKpBVPGoO352HmrFFA_NruZvARYkZDkQKLCiCqg=]

- YouTube. (2025). Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg7QM-35M9PhJCQzvtvdwpui3Of2EyB5NlPddHHlNI40T70RJKGcLh3Tz2i4JepRHhDMACF6ng_dafMtGWEs3dy4ANZov31PGvfK6Y6a-x9rOvCmPuDuynP68HLpp-GYa9eNMufxU=]

- Miniyar, P.B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl3lO2sWiLhCWYcvcrbr_5cshl14Ld4vgLe9zc7Axi07oKW-TF6kH2kWoQ9NcaOT-yPRRJM35nt0gWpOjY4rf3ambBn-W9Oo1-k47npek3TcFlUOzAh2926on7qwbB0XFKP6uZamIv3d7_ClaFxRFXJ_8mspXFdNi934xfLTVBVxkpa0T9xeoP7WuKYcQc77R1nb_eaAbn9IPXneRdbH2mO_WhyfXxceXFVnXAbHSiU8NFdJTyDw==]

- Asian Journal of Green Chemistry. (Date not available). A Review on Synthesis of Carbohydrazide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaMF6bltdyolcgYGq34SJW5bl77ly7LxEyf-VZ7bY9JX52ou9vGro4yxsGQubkRBtmrrjOgIaEoQg8vkRMhlpia8c8P44sUUATSBkTaN1MinSQxvRnJ5eRPhN02ZtKO_4CNucLDHnnX3Qk]

- Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOGRb1vPesYKamtMohBQDmn3Z5uIF0lHwy8Tn1gNbI7wwy-5Uf3fPUGoPkVcV82n1w5bXuDxxetcVaQysZldHWYsCfvvC3XrrMgYmxVccIGaHKqd1aUWxOvQyUDXcS1vn5NIQCaScPqzs7-hEpyxGkuihzdb9DjKor7IzP5mXWXVfYR2SXc84yzwc=]

- Bilaiya, A.K., & Engla, G. (Date not available). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzDDcoiqx4mXEDcNU0KLT7jAzlXBf2AgGZ4Edr6KPTx7_t9gUK1n4Xc9bLRQ4BISoSqOwNjXcklLYs1ZvZBsdGG-xSIWOrC3HhE4g0AVYkGMuFsvrBW0yI7IqjCqCD-XPdKx6tI7F9BC51Sg6TjcOHhW9nnbLnLbwdSeVH5H4=]

- The ASPD. (Date not available). View of Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPqLrYD9Zaw36uNRtnxaorNYQ0xpIS32kmFIwIGQlwMqDHpfw88Entt0miHZVgSPJFN9lGy-qYcd3zJsVvfTLlcrdCp_CQEvi3ns4q8cp5vdp7zdpTV-sN9NL8qCeK5C5hTS3HFFDiJYpyCoN5sJxwLPAFWw==]

- ResearchGate. (2025). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEo7kDapEqY4ftjpxoHGUP2Z9ZDuarkpuKm6YwoGLM6AirKgwA3m7dDKn0mGZ1yd0oT6b7ZmYZoREYbKH_AtypRBNHBsSQ9knfdHJ1KpfKUpEHBOSgH4e-U3xchbz4sE9clspmau4JLpydNUT4Y1FUKfDZ8BMCDdZ0Sv0gueG2WgbynaWHUE-GcbJ70ARqKHJ6lzAnCAJb2jh3qm96BX107DUdX516eBMPgqsYf1-gCtfE7fAIgmmR4JpCI3btnStTsYo1sDzQEw59D_PGAp2-mxsN]

- RJPBCS. (Date not available). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGXxkfv58dt76Gad1ZCJBA3zkFQxQ4ZRNVdOp1LTzj_johL4HMccApZ9hEJedoIOAVXSREJszoN17zUhcolXUboBHUG1U8Cc5pcWHaV97kfKKYHiEVa2ttB8_g_YUstmJrKrtenuEYVWY=]

- International Journal of Environmental Sciences. (2025). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE74pPp1xv7E-nhhYhzZi31a4zEV7Yh0YYwmjE3yjF5aXnr7Spn8cG7B89F9yWKjR03GG0SsCDVpsP6rbDMmPD904AdklKOSGw8ZLuFOkh0CRB01fsPemJ2frSXSj_Ep-VuFmYChvdqppixuF3FRYk=]

- PMC. (Date not available). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-BcjixEfdr2qHKYIiK0urihKW3RR9vJ_9mmd2W-8xtrz9Wjma47VMhBJ4LVcp-QdYFpRy-k6ud3Nr_jq7r0_Q1pvUYcPOXkEf8nzAN-3tYuhs1zV_2ILU9iDMbLV2ZrRI5gy1y-KwEOkHQlU=]

- IUCr Journals. (Date not available). 5-Methylpyrazine-2-carboxamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEimnBMh5Pk4ePKzfavvCfbJ3TcuAVP8sBJpiCpdzY7Mb-WYrCI4cmff6j_Onp-mKcvI5h3yAZAw6oRW37dkIpRgU58_1J5_1L5_VmACSdzW25blluHAJ_hFqF8_vesd9PZ]

- JOCPR. (Date not available). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzqLXb9tGem-nwELU9CsyOvBfP-cUBrSg2LG7a9pH56MqwK2ozQb7v4MJICqgm6sRUvZvPnasWFqs2kAD9E1vU9tkqLS0aUSDyb5Qm-7dgM89dGi7kGYaQIb6xWis1_2DOyZZ9bB_fQOtJ5kQzcKPDDG_0FHGoV9x-wAY2FUzI9tLvTN1ZBm9Ska3HeMS76x9V1fIMAWhvnNSBoJ9fVu2efrNCy9vH]

- (Author not available). (Date not available). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_aSYeRaVQq4w-H1tq8Fmfy4tNTXWv4n8dRj5qsedlDfoY8wKwuXyRhjSEDY5Jo8cSuhLwSAkHBE77R1Gs9nSt7FdyTrMAgHkvVox-433Y_OI6BtZgRR0VbOTKvZvHIyWY0FX4dm1dN_939Y2wd5ZHq-DMViKRFw==]

- ResearchGate. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkwY1beKjbbx0zp8RvWMeMgr4uX7BStPHs3iqThlA60ftsjKocblzS-J0bLzxvg3AZLoZ5NohHzvj2zztwQjJTIUpPyY-M9-que5TFa9zBXSw_YbJ2BeA15KcPdsRPQqQIOoTi6R63SGml-0ESaWRfOYxY_q-SMlhVdwaSRqmkuDT6XlFi9CIbLfn1kjK9rOEyTOepoJ0hfWk947M4pfWgzgVUwFvxCan7EPV28n6DuMWpJ736XQ==]

- PMC - NIH. (Date not available). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsjC_qb86NkL3YjHt2CViMjoklioR16YovV2gWnMWuy1i0X4rbP-nwFdIJVkaoPpL9oqkF3VHZ4yhXnrVrSpW9GMGuUUmHUTycCawxOpVIO5sxdi9sSik2pPDAOE9mRpr9K05zFjSjIURe2uY=]

- Oriental Journal of Chemistry. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDjOlXMJsjoNukQFUoprrCQioK4ONF_I6n_6e5GC1BvHPfZTPi6vQmd3yMK6E6Gt95rH4YY8fIeDMK7BlauZ1Z4ayiqIqvojrpjkdYWwS51sR16MNwg-SWmiGf0lZhK_-MGd-sV_ZFyFXPrZV8JqgRRuBlrjKe5TPLGnwMikhmS5NTKoZ6Hewnaa-9KIfQG1IZN0Pmo5nvTJFg4dcXdx2tdkqGBs5HNNm4PKDLgCjsVC8n5ws4tkmCRXdgL1TohVWW7QRCRi8bPQ==]

- NIH. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fbTRv_xqxUI5Tz9Bd_ZkiRE5UiF5nN39nOVLhRyyWbOCjf3hBvP69EPrQmnSeGRzilZ5T20cq2DDPrJbCX_siDDhar5IoB9olTLFOr_AG_09iXxJ91Omrq7WX1xR9jz1uPK4-z5qGa9ktfKQ]

- MDPI. (Date not available). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuqpwgXn1928Oc4zWnQUe7RRFFLYwJTx2ZxkxJ9akba10OGgzp5BS10z7yvC8LKvHe0s62Vw1ZzN5t16w6JT6QAWx0J-J6Zyp2KJGuvoxE3X4RBioJrimuLKAG6kJ7kByVKA==]

- PMC - NIH. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb601ZNzCvv1ITBrK8kPaF274cb7CFy0YHOvPP9WPDy2gxN9CdnRwQL5u5AiNMqpNqxYTE1bEmQ-gwI5L3FE6BUPbBpRY0UWnZoAcWMgnjpoYgYKKul29Eug3HMDorrg8Yg0A0H1Nie0Z8fPo=]

- ResearchGate. (2025). (PDF) Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmH6rHcdGk04NZUnsX6QVqkvnYdRbZEBQddaLWjnJk3F54rMi74_mXN3eg17fBpp32mJvpxLqcaNgHdQNn9QWOcVbMqiloJGm-W64LTPupAmF3xnjzsuFinL0yi8TU3XUNKrUOgK5W_wKYJsuahQcg39KzEROpB2zLSQ-vu9HYsI-gzLgX-exGRvH1BXZgt9vowD87noYVajlX__ANuf_GL5Us6yVAHJ2GpsFWQSOw-D0rpxcp_Qu0K9xQMmiC56fyIyZ30n3rPlj9Ww==]

- (Author not available). (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIe4gyB3aoFnvokx9_d2V-AUunWwNOb3z3h0207KvtBEpdmkoWeATIw2if0vZiTUxkE8RKswhjm-Mxbt1bCLxvxtPYe0-mkBLUeCb0l5M5YUjDnwPPfgSshh7NDONvLv-m1HMS]

Sources

- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 4. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. jocpr.com [jocpr.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. theaspd.com [theaspd.com]

- 11. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. theaspd.com [theaspd.com]

- 13. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjpbcs.com [rjpbcs.com]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-Methylpyrazine-2-carboxamide: A Comprehensive Technical Guide for Pharmaceutical Development

Introduction

5-Methylpyrazine-2-carboxamide is a pivotal heterocyclic intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif, a pyrazine ring substituted with a methyl and a carboxamide group, serves as a versatile scaffold for the development of a range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the synthesis, properties, and applications of 5-methylpyrazine-2-carboxamide, offering critical insights for researchers and professionals engaged in drug discovery and development. The strategic importance of this intermediate is underscored by its role in the synthesis of prominent drugs such as the anti-diabetic agent Glipizide and the lipid-lowering drug Acipimox.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Methylpyrazine-2-carboxamide is fundamental for its effective utilization in synthetic chemistry and pharmaceutical formulation.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O | [3] |

| Molar Mass | 137.14 g/mol | [3] |

| Appearance | White or off-white solid/powder | [3] |

| Melting Point | 167-169 °C | [3] |

| Solubility | Moderately soluble in water | [3] |

| IUPAC Name | 5-methylpyrazine-2-carboxamide | |

| CAS Number | 5521-57-3 |

Synthesis and Mechanistic Insights

The primary and most direct route to 5-Methylpyrazine-2-carboxamide involves the amidation of its corresponding carboxylic acid precursor, 5-methylpyrazine-2-carboxylic acid. This transformation is a cornerstone of its industrial production.

General Synthesis Pathway

The conversion of 5-methylpyrazine-2-carboxylic acid to 5-methylpyrazine-2-carboxamide can be efficiently achieved through several synthetic methodologies. A common approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Caption: General synthesis pathway for 5-Methylpyrazine-2-carboxamide.

A frequently employed method for the synthesis of the precursor, 5-methylpyrazine-2-carboxylic acid, involves the oxidation of 2,5-dimethylpyrazine.[4] Alternative routes may start from methylglyoxal and o-phenylenediamine.[2]

Detailed Experimental Protocol: Amidation of 5-Methylpyrazine-2-carboxylic acid

This protocol outlines a representative lab-scale synthesis of 5-methylpyrazine-2-carboxamide from its carboxylic acid precursor.

Materials:

-

5-Methylpyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Ammonium hydroxide (28-30%)

-

Ice

-

Methanol

Procedure:

-